molecular formula C11H16N2O2 B14844973 2-(Dimethylamino)-6-hydroxy-N,N-dimethylbenzamide

2-(Dimethylamino)-6-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14844973
M. Wt: 208.26 g/mol
InChI Key: FKWPSQGPLJGKHT-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-hydroxy-N,N-dimethylbenzamide is an organic compound with a complex structure that includes both amine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-6-hydroxy-N,N-dimethylbenzamide typically involves the reaction of 2,6-dihydroxybenzoic acid with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-(Dimethylamino)-6-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl methacrylate
  • N,N-Dimethylaminopropylamine
  • Dimethylaminopyridine

Uniqueness

2-(Dimethylamino)-6-hydroxy-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-(dimethylamino)-6-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C11H16N2O2/c1-12(2)8-6-5-7-9(14)10(8)11(15)13(3)4/h5-7,14H,1-4H3

InChI Key

FKWPSQGPLJGKHT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)O)C(=O)N(C)C

Origin of Product

United States

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